N-(2,6-Dimethylpyrimidin-4-yl)-N'-(4-phenoxyphenyl)urea
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Overview
Description
N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and a phenoxyphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)urea typically involves the reaction of 2,6-dimethylpyrimidine-4-amine with 4-phenoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-(2,6-dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)urea oxides.
Reduction: Reduced derivatives such as N-(2,6-dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)amine.
Substitution: Substituted urea derivatives with various nucleophiles.
Scientific Research Applications
N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)urea can be compared with other urea derivatives, such as:
N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a phenoxy group.
N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-chlorophenyl)urea: Contains a chlorine atom instead of a phenoxy group.
N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-nitrophenyl)urea: Features a nitro group in place of the phenoxy group.
The uniqueness of N-(2,6-Dimethylpyrimidin-4-yl)-N’-(4-phenoxyphenyl)urea lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
639849-89-1 |
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Molecular Formula |
C19H18N4O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C19H18N4O2/c1-13-12-18(21-14(2)20-13)23-19(24)22-15-8-10-17(11-9-15)25-16-6-4-3-5-7-16/h3-12H,1-2H3,(H2,20,21,22,23,24) |
InChI Key |
YZDYJAWMXHSISS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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